(4-(tert-Butoxycarbonyl)-5-chloro-2-fluorophenyl)boronic acid (4-(tert-Butoxycarbonyl)-5-chloro-2-fluorophenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13804257
InChI: InChI=1S/C11H13BClFO4/c1-11(2,3)18-10(15)6-4-9(14)7(12(16)17)5-8(6)13/h4-5,16-17H,1-3H3
SMILES: B(C1=CC(=C(C=C1F)C(=O)OC(C)(C)C)Cl)(O)O
Molecular Formula: C11H13BClFO4
Molecular Weight: 274.48 g/mol

(4-(tert-Butoxycarbonyl)-5-chloro-2-fluorophenyl)boronic acid

CAS No.:

Cat. No.: VC13804257

Molecular Formula: C11H13BClFO4

Molecular Weight: 274.48 g/mol

* For research use only. Not for human or veterinary use.

(4-(tert-Butoxycarbonyl)-5-chloro-2-fluorophenyl)boronic acid -

Specification

Molecular Formula C11H13BClFO4
Molecular Weight 274.48 g/mol
IUPAC Name [5-chloro-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid
Standard InChI InChI=1S/C11H13BClFO4/c1-11(2,3)18-10(15)6-4-9(14)7(12(16)17)5-8(6)13/h4-5,16-17H,1-3H3
Standard InChI Key IQCTZTKLYDVUDA-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1F)C(=O)OC(C)(C)C)Cl)(O)O
Canonical SMILES B(C1=CC(=C(C=C1F)C(=O)OC(C)(C)C)Cl)(O)O

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

The molecular structure of (4-(tert-Butoxycarbonyl)-5-chloro-2-fluorophenyl)boronic acid features a phenyl ring substituted with three functional groups:

  • A tert-butoxycarbonyl (Boc) group at the 4-position, providing steric bulk and protecting amine functionalities in synthetic intermediates.

  • Chlorine at the 5-position, enhancing electronic effects and influencing reactivity in electrophilic substitutions.

  • Fluorine at the 2-position, modulating lipophilicity and hydrogen-bonding interactions.

  • A boronic acid (-B(OH)2_2) group at the 1-position, enabling participation in cross-coupling reactions.

The interplay of these groups confers distinct electronic and steric properties, making the compound a valuable scaffold for tailored syntheses.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC11_{11}H13_{13}BClFO4_4
Molecular Weight274.48 g/mol
CAS Number1380425-7
Purity>96% (HPLC)
Storage Conditions2–8°C, inert atmosphere

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of (4-(tert-Butoxycarbonyl)-5-chloro-2-fluorophenyl)boronic acid typically involves a multi-step sequence:

  • Phenyl Ring Functionalization: Introduction of chlorine and fluorine via directed ortho-metalation or halogen exchange reactions.

  • Boc Protection: Installation of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate under basic conditions.

  • Boronic Acid Incorporation: Miyaura borylation using palladium catalysts and bis(pinacolato)diboron to introduce the boronic acid moiety .

Key challenges include minimizing dehalogenation during borylation and ensuring regioselectivity in polysubstituted arenes.

Analytical Validation

Modern techniques confirm structural integrity and purity:

  • NMR Spectroscopy: 19F^{19}\text{F} NMR identifies fluorine environments, while 11B^{11}\text{B} NMR verifies boronic acid formation.

  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns.

  • HPLC: Purity assessment using reverse-phase columns with UV detection.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables palladium-catalyzed couplings with aryl halides, forming biaryl structures central to drug discovery. For example, coupling with 5-bromo-2-aminopyridine yields intermediates for kinase inhibitors .

Table 2: Representative Suzuki Reaction Yields

Partner HalideCatalyst SystemYield (%)
4-BromoanisolePd(PPh3_3)4_4/K2_2CO3_389
2-IodothiophenePdCl2_2(dppf)/CsF78

Functional Group Compatibility

The Boc group’s stability under basic conditions allows sequential deprotection and functionalization. For instance, acidolytic removal of Boc post-coupling unveils free amines for further derivatization .

Derivatives and Stabilized Analogs

Pinacol Ester Derivatives

The pinacol ester analog (CAS 1218790-25-0) offers improved stability and handling, with a molecular weight of 356.6 g/mol. This derivative is preferred for long-term storage and slow-release applications in synthesis .

Table 3: Comparison of Boronic Acid and Pinacol Ester

PropertyBoronic AcidPinacol Ester
StabilityAir-sensitiveAir-stable
SolubilityModerate in THFHigh in DCM
ReactivityImmediateControlled release

Future Research Directions

  • Catalyst Development: Exploring N-heterocyclic carbene (NHC) ligands to enhance coupling efficiency with sterically hindered partners.

  • Targeted Drug Delivery: Conjugating the boronic acid to nanoparticle carriers for site-specific proteasome inhibition.

  • Green Chemistry: Optimizing solvent-free borylation protocols to reduce environmental impact.

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